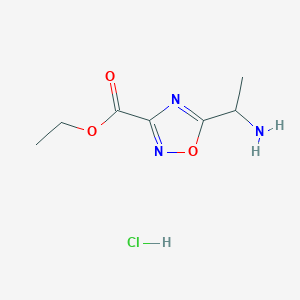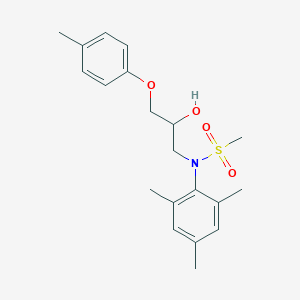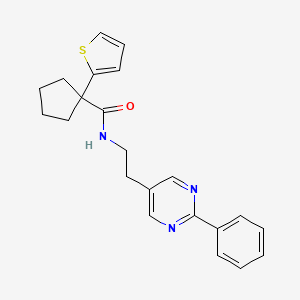![molecular formula C26H24FN3O2S B2883573 3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylquinoline CAS No. 872200-29-8](/img/structure/B2883573.png)
3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylquinoline is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. This compound is also known as BPIP and has been synthesized using various methods. In
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylquinoline' involves the reaction of 3-chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylquinoline with benzenesulfonyl chloride in the presence of a base to form the target compound.
Starting Materials
3-chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylquinoline, benzenesulfonyl chloride, base (e.g. triethylamine)
Reaction
Add 3-chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylquinoline to a reaction flask, Add a base (e.g. triethylamine) to the reaction flask, Add benzenesulfonyl chloride dropwise to the reaction flask while stirring, Heat the reaction mixture to reflux for several hours, Allow the reaction mixture to cool to room temperature, Extract the product with a suitable solvent (e.g. dichloromethane), Wash the organic layer with water and brine, Dry the organic layer over anhydrous sodium sulfate, Concentrate the organic layer under reduced pressure to obtain the target compound
Mechanism Of Action
BPIP exerts its pharmacological effects by binding to the dopamine D3 receptor and modulating its signaling pathways. BPIP has been shown to act as a partial agonist at the dopamine D3 receptor, which leads to the activation of downstream signaling pathways that regulate various physiological and behavioral processes.
Biochemical And Physiological Effects
BPIP has been shown to have various biochemical and physiological effects, including the modulation of dopamine signaling pathways, the inhibition of cancer cell proliferation, and the regulation of neuronal activity. BPIP has also been shown to have potential neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative disorders.
Advantages And Limitations For Lab Experiments
BPIP has several advantages for lab experiments, including its high potency and selectivity for the dopamine D3 receptor, its ability to cross the blood-brain barrier, and its potential therapeutic applications in various scientific research fields. However, BPIP also has some limitations, including its relatively complex synthesis method and its potential toxicity at high doses.
Future Directions
There are several future directions for the study of BPIP, including the development of more efficient synthesis methods, the exploration of its potential therapeutic applications in various scientific research fields, and the investigation of its pharmacological effects on other signaling pathways and physiological processes. Additionally, further studies are needed to explore the potential side effects and toxicity of BPIP at different doses and in different experimental models.
Scientific Research Applications
BPIP has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, neuropharmacology, and cancer research. BPIP has been shown to exhibit potent and selective binding to dopamine D3 receptors, which makes it a potential therapeutic agent for the treatment of drug addiction and other psychiatric disorders. BPIP has also been shown to have antiproliferative effects on cancer cells, making it a potential anticancer agent.
properties
IUPAC Name |
3-(benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O2S/c1-19-7-12-24-23(17-19)26(25(18-28-24)33(31,32)22-5-3-2-4-6-22)30-15-13-29(14-16-30)21-10-8-20(27)9-11-21/h2-12,17-18H,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNKHZHWHVGWQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3,5-Dimethyl-4-({[4-(trifluoromethyl)phenyl]amino}sulfonyl)pyrazolyl]thiola ne-1,1-dione](/img/structure/B2883492.png)




![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2883499.png)



![1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2883506.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2883508.png)
![2-[(1-Cyclobutanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2883511.png)